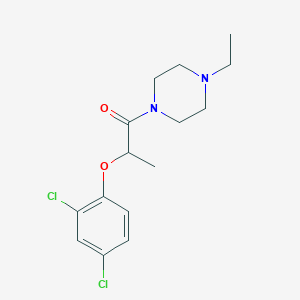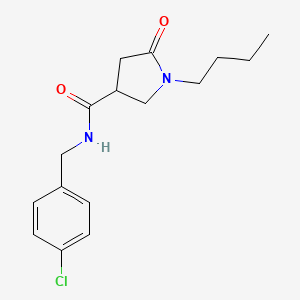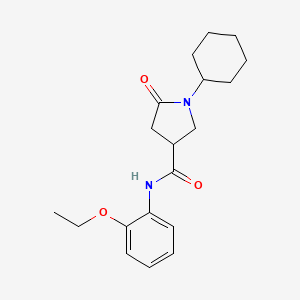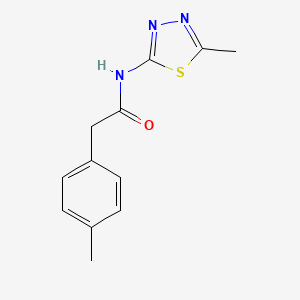
2-(2,4-Dichlorophenoxy)-1-(4-ethylpiperazin-1-yl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,4-Dichlorophenoxy)-1-(4-ethylpiperazin-1-yl)propan-1-one is a synthetic organic compound that belongs to the class of phenoxy derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dichlorophenoxy)-1-(4-ethylpiperazin-1-yl)propan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with 2,4-dichlorophenol and 4-ethylpiperazine.
Reaction: The 2,4-dichlorophenol is reacted with an appropriate alkylating agent to introduce the propan-1-one moiety.
Coupling: The resulting intermediate is then coupled with 4-ethylpiperazine under suitable conditions, often using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale reactors and optimized conditions to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2,4-Dichlorophenoxy)-1-(4-ethylpiperazin-1-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the chlorinated positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydroxide or other strong bases.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Replacement of chlorine atoms with nucleophiles like hydroxide or amine groups.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(2,4-Dichlorophenoxy)-1-(4-ethylpiperazin-1-yl)propan-1-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2,4-Dichlorophenoxy)acetic acid: A herbicide known for its plant growth regulation properties.
2-(2,4-Dichlorophenoxy)ethanol: Used in the synthesis of various organic compounds.
Uniqueness
2-(2,4-Dichlorophenoxy)-1-(4-ethylpiperazin-1-yl)propan-1-one is unique due to its specific structural features, which may confer distinct biological activities and chemical reactivity compared to other phenoxy derivatives.
Propriétés
Formule moléculaire |
C15H20Cl2N2O2 |
|---|---|
Poids moléculaire |
331.2 g/mol |
Nom IUPAC |
2-(2,4-dichlorophenoxy)-1-(4-ethylpiperazin-1-yl)propan-1-one |
InChI |
InChI=1S/C15H20Cl2N2O2/c1-3-18-6-8-19(9-7-18)15(20)11(2)21-14-5-4-12(16)10-13(14)17/h4-5,10-11H,3,6-9H2,1-2H3 |
Clé InChI |
NZCSIMKWDDDKEA-UHFFFAOYSA-N |
SMILES canonique |
CCN1CCN(CC1)C(=O)C(C)OC2=C(C=C(C=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-ethoxy-N-{5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}propanamide](/img/structure/B14959673.png)
![1-(2,4-dimethoxyphenyl)-5-oxo-N-{2-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}pyrrolidine-3-carboxamide](/img/structure/B14959679.png)

![1-[3-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)propanoyl]-L-proline](/img/structure/B14959705.png)
![1-(2,3-dimethylphenyl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B14959707.png)

![N-[2-(4-chlorophenyl)ethyl]-2-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide](/img/structure/B14959722.png)
![8,8-dimethyl-4-propyl-7,8-dihydro-2H,6H-pyrano[3,2-g]chromen-2-one](/img/structure/B14959729.png)

![N-{3-[4-(Furan-2-carbonyl)piperazine-1-carbonyl]phenyl}benzamide](/img/structure/B14959738.png)
![3-[(2-chloro-6-fluorobenzyl)oxy]-4-methyl-6H-benzo[c]chromen-6-one](/img/structure/B14959746.png)

![2-(4-fluorophenyl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B14959767.png)
![N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-2,2-dimethylpropanamide](/img/structure/B14959768.png)
